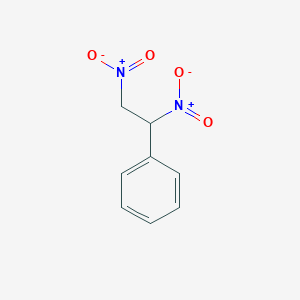
Rhodium--vanadium (5/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodium–vanadium (5/3) is an intermetallic compound composed of rhodium and vanadium in a 5:3 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields such as catalysis, materials science, and electronics. The combination of rhodium, known for its catalytic properties, and vanadium, known for its versatility in oxidation states, makes this compound particularly intriguing for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rhodium–vanadium (5/3) typically involves high-temperature solid-state reactions. One common method is the direct combination of elemental rhodium and vanadium powders in a stoichiometric ratio of 5:3. The mixture is then subjected to high temperatures (around 1000°C) in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a vacuum or under an inert gas such as argon.
Industrial Production Methods: Industrial production of rhodium–vanadium (5/3) may involve more sophisticated techniques such as arc melting or induction melting. These methods ensure a homogeneous mixture and high purity of the final product. The use of advanced equipment allows for precise control over the reaction conditions, leading to consistent and reproducible results.
化学反应分析
Types of Reactions: Rhodium–vanadium (5/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the oxidation states of rhodium and vanadium, which can vary depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Rhodium–vanadium (5/3) can be oxidized using strong oxidizing agents such as oxygen or hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride. These reactions often require a catalyst and occur at high temperatures.
Substitution: Substitution reactions involve the replacement of one element in the compound with another. These reactions can be facilitated by using halogens or other reactive species.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides of rhodium and vanadium, while reduction may yield lower oxidation state compounds.
科学研究应用
Rhodium–vanadium (5/3) has a wide range of applications in scientific research:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes. Its unique properties make it an effective catalyst for these reactions.
Biology: Research is ongoing to explore the potential biological applications of rhodium–vanadium (5/3), particularly in the development of new drugs and therapeutic agents.
Medicine: The compound’s catalytic properties are being investigated for use in medical devices and diagnostic tools.
Industry: Rhodium–vanadium (5/3) is used in the production of high-performance materials, including alloys and coatings. Its ability to withstand high temperatures and resist corrosion makes it valuable in industrial applications.
作用机制
The mechanism by which rhodium–vanadium (5/3) exerts its effects is complex and involves multiple molecular targets and pathways. The compound’s catalytic activity is primarily due to the interaction between rhodium and vanadium atoms, which facilitates electron transfer and enhances reactivity. The specific pathways involved depend on the reaction conditions and the nature of the reactants.
相似化合物的比较
Rhodium–vanadium (5/3) can be compared with other intermetallic compounds such as:
Rhodium–nickel (5/3): Similar in structure but with different catalytic properties.
Vanadium–titanium (5/3): Known for its high strength and resistance to corrosion.
Rhodium–palladium (5/3): Used in similar catalytic applications but with different reactivity profiles.
The uniqueness of rhodium–vanadium (5/3) lies in its combination of rhodium and vanadium, which provides a balance of catalytic activity and stability. This makes it particularly valuable for applications requiring both high reactivity and durability.
属性
CAS 编号 |
37382-11-9 |
|---|---|
分子式 |
Rh5V3 |
分子量 |
667.352 g/mol |
IUPAC 名称 |
rhodium;vanadium |
InChI |
InChI=1S/5Rh.3V |
InChI 键 |
MMHOBYCAOKFDSE-UHFFFAOYSA-N |
规范 SMILES |
[V].[V].[V].[Rh].[Rh].[Rh].[Rh].[Rh] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


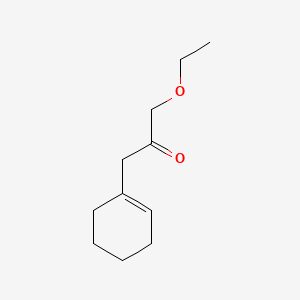
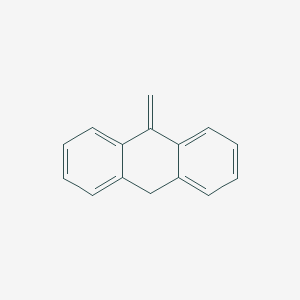
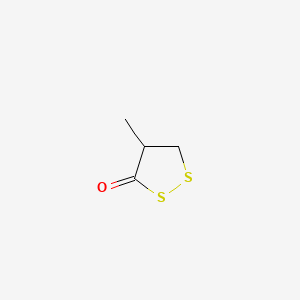
![N-[2-(4-Chlorophenoxy)ethyl]-N-phenylacetamide](/img/structure/B14667080.png)


![Ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl-](/img/structure/B14667101.png)
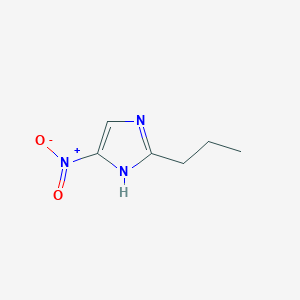
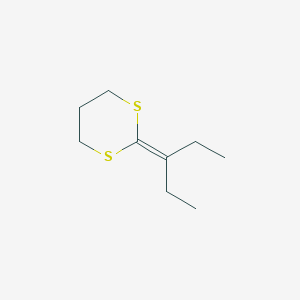
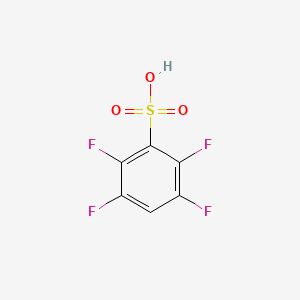
![Benzenamine, 4-ethyl-N-[[4-(pentyloxy)phenyl]methylene]-](/img/structure/B14667120.png)

![Adenosine, 2'-deoxy-5'-O-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B14667133.png)
